molecular formula C26H46N4 B12401977 N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine

Cat. No.: B12401977
M. Wt: 414.7 g/mol
InChI Key: HAKFGEFAVSVPJO-UHFFFAOYSA-N
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Description

N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine is a complex organic compound characterized by its multiple amine groups and cyclohexyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine typically involves multi-step organic reactions. One common approach is the reductive amination of a suitable aldehyde or ketone with cyclohexylamine and propane-1,3-diamine under hydrogenation conditions using a catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl or aryl groups.

Scientific Research Applications

N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler compound with a single amine group and a cyclohexyl ring.

    N,N-Dicyclohexylamine: Contains two cyclohexyl groups attached to a single nitrogen atom.

    Propane-1,3-diamine: A simpler diamine without the cyclohexyl groups.

Uniqueness

N’-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine is unique due to its complex structure, which includes multiple amine groups and cyclohexyl rings

Properties

Molecular Formula

C26H46N4

Molecular Weight

414.7 g/mol

IUPAC Name

N'-cyclohexyl-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C26H46N4/c1-3-9-25(10-4-1)29-19-7-17-27-21-23-13-15-24(16-14-23)22-28-18-8-20-30-26-11-5-2-6-12-26/h13-16,25-30H,1-12,17-22H2

InChI Key

HAKFGEFAVSVPJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCNCC2=CC=C(C=C2)CNCCCNC3CCCCC3

Origin of Product

United States

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